

An In-depth Technical Guide to [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

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Compound of Interest

4-

Compound Name: *(Trifluoromethoxy)phenylhydrazine hydrochloride*

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Chemical Identity and Properties

The compound **4-(Trifluoromethoxy)phenylhydrazine hydrochloride** is a versatile organic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its IUPAC name is [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride.^[1] The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its reactivity and stability, making it a valuable intermediate in medicinal chemistry.^[2]

Table 1: Physicochemical Properties of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

Property	Value	Reference
CAS Number	133115-72-7	[3]
Molecular Formula	C ₇ H ₈ ClF ₃ N ₂ O	[1]
Molecular Weight	228.60 g/mol	[4]
Appearance	White to almost white powder/crystal	[3]
Melting Point	230 °C (decomposes)	[4]
Purity	≥98% (GC)	[3]
Solubility	Soluble in water and methanol.	
SMILES	Cl.NNc1ccc(OC(F)(F)F)cc1	[4]
InChI Key	KQXZVSQCMVKMBK-UHFFFAOYSA-N	[4]

Synthesis Protocol

The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a multi-step process commencing with the preparation of the precursor, 4-(trifluoromethoxy)aniline, followed by diazotization and subsequent reduction.

Synthesis of 4-(Trifluoromethoxy)aniline

There are several reported methods for the synthesis of 4-(trifluoromethoxy)aniline. One common approach involves the reduction of 4-nitro(trifluoromethoxy)benzene.

Experimental Protocol:

- Reaction Setup: To a solution of 4-nitro(trifluoromethoxy)benzene in a suitable solvent such as ethanol or methanol, add a reducing agent like iron powder or tin(II) chloride.
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the metal catalyst. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford 4-(trifluoromethoxy)aniline.

Synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

This stage involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

- **Diazotization:**
 - Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-(trifluoromethoxy)benzenediazonium chloride solution.
- **Reduction:**
 - In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.
 - Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.
 - After the addition is complete, continue stirring the reaction mixture for several hours at a low temperature.

- The resulting precipitate of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Organic Synthesis: Preparation of Pyrazole-Containing Bisphosphonate Esters

[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole derivatives. One notable application is in the one-pot synthesis of novel pyrazole-containing bisphosphonate esters, which are compounds of interest for their potential biological activities.

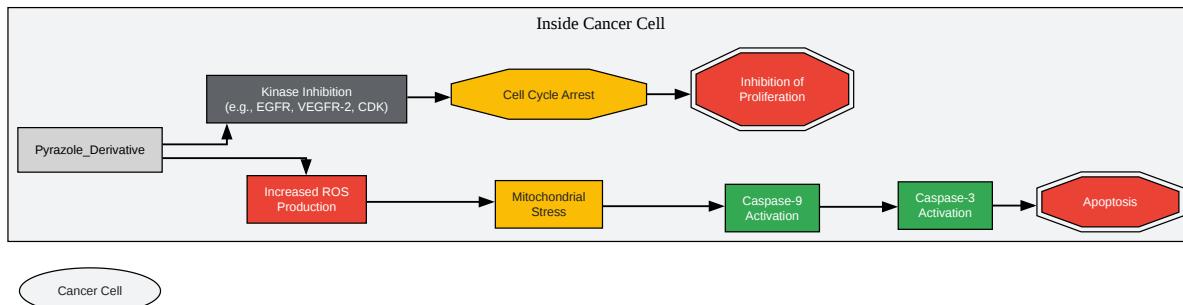
Experimental Protocol (Adapted from Xiang, H. et al.):^[4]

- Reaction Setup: In a round-bottom flask, combine a chromenone derivative, tetraethyl vinylidenebisphosphonate, and [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in a suitable solvent, such as ethanol.
- Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-containing bisphosphonate ester.

Biological Significance and Signaling Pathways

While [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have demonstrated significant biological activities, particularly in the context of cancer therapy. These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The anticancer effects of these pyrazole derivatives are often mediated through the induction of oxidative stress and the activation of intrinsic apoptotic pathways.

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